molecular formula C18H17NO3 B2733200 N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide CAS No. 2034441-71-7

N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide

Cat. No.: B2733200
CAS No.: 2034441-71-7
M. Wt: 295.338
InChI Key: GCQBFLNEWOTKOF-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide is an organic compound that features a bifuran ring system attached to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized to form corresponding furanic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The bifuran ring system can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-({[2,3’-bifuran]-5-yl}methyl)ethanediamide
  • N-({[2,3’-bifuran]-5-yl}methyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide is unique due to its specific combination of a bifuran ring system and a phenylpropanamide moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBFLNEWOTKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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